molecular formula C18H16Cl2N2O2 B2637529 2,5-dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 922978-05-0

2,5-dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2637529
CAS No.: 922978-05-0
M. Wt: 363.24
InChI Key: OYUMNMDRCSJXRY-UHFFFAOYSA-N
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Description

. This compound has garnered attention in the scientific community due to its unique chemical structure and promising applications in various fields, including medicinal chemistry and pharmacology.

Scientific Research Applications

2,5-dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential antitumor properties and its ability to inhibit specific enzymes involved in cancer progression.

    Pharmacology: Research focuses on its pharmacokinetics, bioavailability, and therapeutic potential in treating various diseases.

    Biology: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.

    Industry: It may have applications in the development of new pharmaceuticals and chemical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide involves several steps. One common method includes the reaction of 2,5-dichlorobenzoyl chloride with 4-(2-oxopiperidin-1-yl)aniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis produces carboxylic acids and amines .

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins that play a role in cancer cell proliferation and survival. By binding to these targets, it disrupts critical signaling pathways, leading to the inhibition of tumor growth and induction of apoptosis (programmed cell death).

Comparison with Similar Compounds

Similar Compounds

    2,5-dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide: Known for its antitumor properties.

    JNJ-26481585: Another name for the same compound, highlighting its potential in cancer treatment.

    Indole Derivatives: Compounds with similar biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

Uniqueness

This compound stands out due to its specific chemical structure, which allows it to interact with unique molecular targets. Its potential antitumor properties and ability to inhibit key enzymes make it a valuable compound in medicinal chemistry and pharmacology.

Properties

IUPAC Name

2,5-dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O2/c19-12-4-9-16(20)15(11-12)18(24)21-13-5-7-14(8-6-13)22-10-2-1-3-17(22)23/h4-9,11H,1-3,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUMNMDRCSJXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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